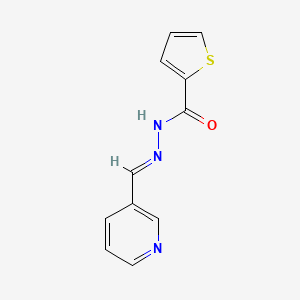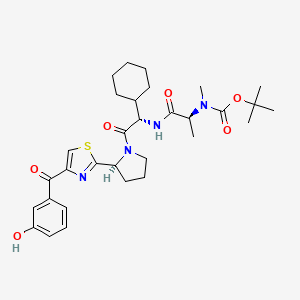
cIAP1 ligand 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cIAP1 ligand 1: is a compound that interacts with the cellular inhibitor of apoptosis protein 1 (cIAP1). This protein is part of the inhibitor of apoptosis protein family, which plays a crucial role in regulating cell death and survival. cIAP1 is involved in various cellular processes, including the regulation of apoptosis, cell cycle, and intracellular signal transduction .
作用機序
Target of Action
The primary target of cIAP1 ligand 1 is the cellular inhibitor of apoptosis 1 (cIAP1), a cell signaling regulator of the IAP family . cIAP1 is expressed in almost all tissues and is found in the cytoplasm, membrane, and/or nucleus of cells . It plays a crucial role in enabling cells to rapidly adapt to changing environmental conditions or intra- or extracellular stresses .
Mode of Action
This compound interacts with its target, cIAP1, through its E3-ubiquitin ligase activity . This interaction allows this compound to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it regulates innate immunity by controlling signaling pathways mediated by the tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . Additionally, this compound has been involved in the regulation of cell migration and in the control of transcriptional programs .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in human clinical trials. It exhibited linear pharmacokinetics over the dose range (0.049 to 1.48 mg/kg) tested . The mean plasma clearance in humans was 9 ± 3 mL/min/kg, and the volume of distribution was 0.6 ± 0.2 L/kg .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to promote degradation of cIAP1, induce activation of caspase-3/7, and lead to decreased viability of breast cancer cells without affecting normal mammary epithelial cells . Furthermore, it has been shown to have a central role in regulating NF-kB signaling and programmed cell death through the ubiquitylation of key components of TNF receptor complexes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, apoptotic stimuli can induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . Moreover, in dividing cells, cIAP1 is released into the cytosol early in mitosis, then reaccumulated in the nucleus in late anaphase and in telophase . These findings suggest that the cellular environment and cell cycle stage can significantly influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
cIAP1 ligand 1 interacts with various enzymes, proteins, and other biomolecules. It has the ability to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It regulates innate immunity by controlling signaling pathways mediated by tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its E3-ubiquitine ligase activity . It modifies signal transduction pathways by changing protein-protein interaction networks and stops signal transduction by promoting the degradation of critical components of signaling pathways .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the regulation of cell migration and in the control of transcriptional programs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
This compound localizes almost exclusively to nuclei in cells . Apoptotic stimuli induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . In dividing cells, this compound is released into the cytosol early in mitosis, then reaccumulates in nuclei in late anaphase and in telophase .
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of cIAP1 ligand 1 involves several steps. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step .
Industrial Production Methods: : Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and therapeutic applications.
化学反応の分析
Types of Reactions: : cIAP1 ligand 1 undergoes various chemical reactions, including ubiquitination, which is a process where ubiquitin proteins are attached to a substrate protein. This reaction is crucial for the regulation of protein degradation within cells .
Common Reagents and Conditions: : The ubiquitination process involves the use of E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the target protein. This reaction typically occurs under physiological conditions within the cell .
Major Products Formed: : The primary product of the ubiquitination reaction involving this compound is the ubiquitinated form of the target protein, which is then recognized and degraded by the proteasome .
科学的研究の応用
Chemistry: : In chemistry, cIAP1 ligand 1 is used to study the ubiquitination process and the role of cIAP1 in protein degradation. This research helps in understanding the fundamental mechanisms of cellular regulation .
Biology: : In biological research, this compound is used to investigate the regulation of apoptosis and cell survival. It helps in identifying the pathways and molecular targets involved in these processes .
Medicine: : In medicine, this compound has potential therapeutic applications in cancer treatment. By targeting cIAP1, researchers aim to induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs that target the ubiquitin-proteasome system. This research is crucial for creating effective treatments for various diseases, including cancer .
類似化合物との比較
Similar Compounds: : Other compounds similar to cIAP1 ligand 1 include cellular inhibitor of apoptosis protein 2 (cIAP2) ligands and X-linked inhibitor of apoptosis protein (XIAP) ligands. These compounds also target proteins involved in the regulation of apoptosis and protein degradation .
Uniqueness: : this compound is unique in its specific targeting of cIAP1, which plays a distinct role in the regulation of apoptosis and cell survival. Unlike cIAP2 and XIAP ligands, this compound has a specific affinity for cIAP1, making it a valuable tool for studying the unique functions of this protein .
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXBMEKMIPOEMC-LQGLAIQGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
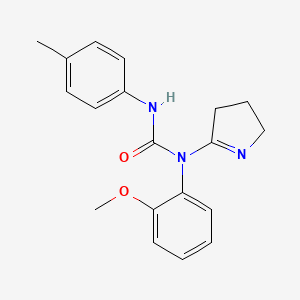
![10-(3,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2715055.png)
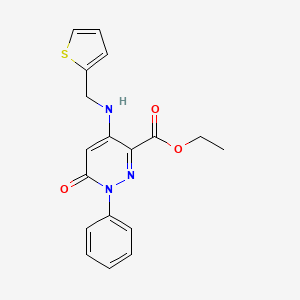
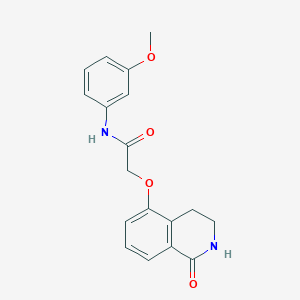
![4-[(benzyloxy)methyl]-1-(furan-2-carbonyl)piperidine](/img/structure/B2715060.png)
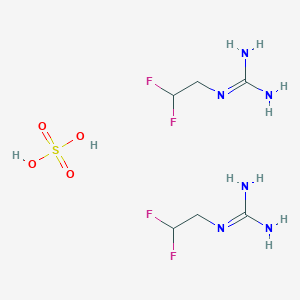
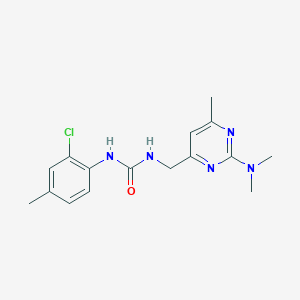
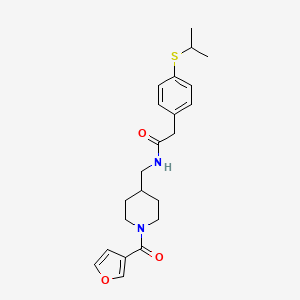
![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)
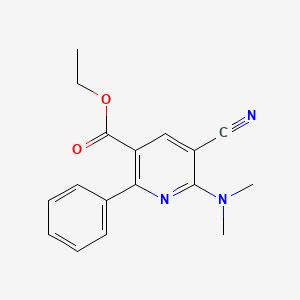
![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)
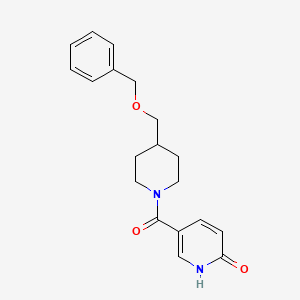
![N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide](/img/structure/B2715075.png)
